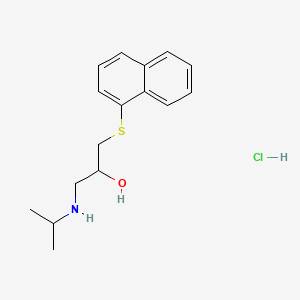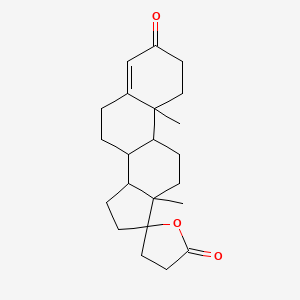
20-Spirox-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Spirox-4-ene-3,20-dione: is a synthetic, steroidal compound belonging to the spirolactone group. It was developed in the 1950s by G. D. Searle & Company. This compound is known for its antimineralocorticoid properties, meaning it can antagonize the effects of mineralocorticoids, which are hormones that regulate electrolyte and water balance in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 20-Spirox-4-ene-3,20-dione involves several synthetic steps. One common method includes the use of formaldehyde acetal in the presence of phosphorus oxychloride to achieve 6-methylenation of 3-oxo-Δ4 steroids . Another method involves the nitrile method, which results in high yields from androst-4-en-3,20-dione .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: 20-Spirox-4-ene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 20-Spirox-4-ene-3,20-dione is used as a precursor for synthesizing other steroidal compounds. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: In biological research, this compound is studied for its effects on mineralocorticoid receptors. It helps in understanding the role of these receptors in physiological processes and diseases.
Medicine: Medically, this compound has been investigated for its potential use as a diuretic and in treating conditions like congestive heart failure due to its antimineralocorticoid properties .
Industry: In the industrial sector, this compound is used in the production of other steroidal drugs and chemicals. Its synthesis and modification are crucial for developing new pharmaceuticals.
Wirkmechanismus
20-Spirox-4-ene-3,20-dione exerts its effects by antagonizing mineralocorticoid receptors. These receptors are involved in regulating electrolyte and water balance in the body. By blocking these receptors, the compound can reduce the effects of mineralocorticoids, leading to increased excretion of sodium and water, which is beneficial in conditions like congestive heart failure .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dihydrocanrenone
- Spironolactone
- Canrenone
Uniqueness: 20-Spirox-4-ene-3,20-dione is unique due to its specific structure and the balance of its antimineralocorticoid and antiandrogenic activities. While other compounds like spironolactone have higher oral potency, this compound serves as a prototype for the spirolactone family and has been crucial in the development of more potent derivatives .
Eigenschaften
IUPAC Name |
10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBICEKKOYXZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862495 |
Source


|
| Record name | 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
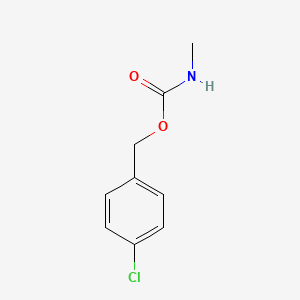

![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)

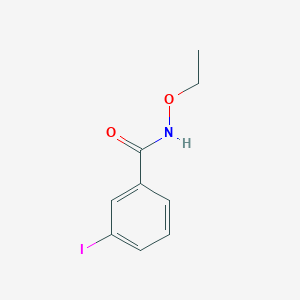
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
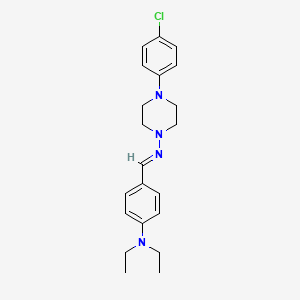

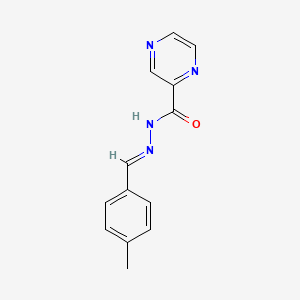
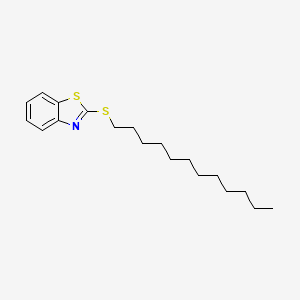
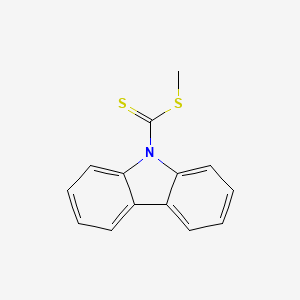
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B15081841.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15081842.png)
